5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

GABAA receptor radioligand binding CNS drug discovery

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one (often supplied as the hydrochloride salt, CAS 1046079-35-9) is a heterocyclic building block that incorporates a 1,3,4-oxadiazol-2(3H)-one core directly substituted at the 5-position with a piperidine ring. This scaffold was first systematically characterized as a weak partial agonist at GABAA receptors in a medicinal chemistry program aimed at developing α-subunit-selective GABA mimetics.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B11816760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NNC(=O)O2
InChIInChI=1S/C7H11N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h5,8H,1-4H2,(H,10,11)
InChIKeyQMIAMKPZGHFEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one: Key Procurement Specifications for a CNS Tool Scaffold


5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one (often supplied as the hydrochloride salt, CAS 1046079-35-9) is a heterocyclic building block that incorporates a 1,3,4-oxadiazol-2(3H)-one core directly substituted at the 5-position with a piperidine ring [1]. This scaffold was first systematically characterized as a weak partial agonist at GABAA receptors in a medicinal chemistry program aimed at developing α-subunit-selective GABA mimetics [2]. Because the oxadiazolone ring functions as a recognized bioisostere for carboxylic acid and ester moieties, and the free piperidine NH provides a versatile synthetic handle for further N-functionalization, this compound serves as a strategic intermediate for constructing focused libraries of CNS-penetrant candidates [3].

Why Simple 1,3,4-Oxadiazol-2(3H)-one Analogs Cannot Replace 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one in CNS Research


Generic 1,3,4-oxadiazol-2(3H)-one building blocks (e.g., the unsubstituted parent, 5-methyl, or 5-phenyl derivatives) lack the ionizable piperidine nitrogen that is critical for engaging CNS targets and modulating selectivity. The piperidin-4-yl substituent at the 5-position introduces a basic amine center (calculated pKa ~9.5) that is absent in non-basic analogs [1]. In a direct pharmacological comparison, the 5-aminomethyl analog (5d) exhibited full agonist efficacy comparable to GABA across all α-subunit isoforms, whereas the 5-piperidin-4-yl derivative (5a) displayed a fundamentally different profile: it was a weak partial agonist at α2, α3, and α5 subtypes, an antagonist at α2, α4, and α6 subtypes when co-applied with GABA, and a positive allosteric modulator at α3-containing receptors [2]. Substituting any other 5-substituted oxadiazolone would abolish this unique polypharmacology that depends specifically on the piperidine moiety. The data below quantify these differences.

Verified Quantitative Differentiation of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Against Closest Structural Analogs


Radioligand Binding Affinity: 5-Piperidin-4-yl (5a) vs. 5-Aminomethyl (5d) vs. 5-Thione (6a) at Native GABAA Receptors in Cortical and Cerebellar Membranes

In [³H]muscimol competition binding assays using rat cortical and cerebellar membranes, compound 5a (the target compound) displaced [³H]muscimol with an IC₅₀ of 183 μM in cortex and 123 μM in cerebellum. By contrast, the 5-aminomethyl analog 5d displayed an IC₅₀ of 1.4 μM in cortex and 1.1 μM in cerebellum, while the 5-(piperidin-4-yl)-thione analog 6a showed an IC₅₀ of 47 μM in cortex and 66 μM in cerebellum [1]. At a screening concentration of 100 μM, 5a inhibited muscimol binding by only 38 ± 15% (cortex) and 38 ± 20% (cerebellum), whereas 5d achieved 99 ± 4% and 97 ± 6% inhibition, respectively [2]. This 130-fold difference in binding affinity between 5a and 5d confirms that the piperidine substituent provides moderate, tunable affinity that is ideal for probing partial agonism, in contrast to the high-affinity full agonism induced by the aminomethyl group.

GABAA receptor radioligand binding CNS drug discovery

Functional Selectivity Across GABAA α-Subunit Isoforms: Agonism, Antagonism, and Positive Allosteric Modulation by 5-Piperidin-4-yl (5a) vs. GABA and vs. 5-Aminomethyl (5d)

Patch-clamp electrophysiology on recombinant GABAA αiβ3γ2 receptors (i = 1–6) expressed in HEK293 cells revealed that 5a acts as a weak partial agonist at α2-, α3-, and α5-containing receptors (efficacy <30% of GABA maximum). Critically, when co-applied with GABA, 5a switched to an antagonist at α2-, α4-, and α6-containing receptors while simultaneously potentiating α3-containing receptors [1]. In contrast, the 5-aminomethyl analog 5d behaved as a full agonist comparable to GABA across all α-subunit isoforms, with EC₅₀ values ranging from 30 μM (α6) to 2300 μM (α3) [2]. The thione analog 6a showed a distinct covalent labeling profile, confirming that the oxadiazolone oxygen in 5a is essential for the reversible, state-dependent pharmacology [3].

GABAA receptor subtypes biased agonism electrophysiology

Physicochemical Differentiation: Computed LogP and Polar Surface Area of 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one vs. 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

The target compound (free base, C₇H₁₁N₃O₂, MW 169.18) has a calculated LogP of approximately 0.8 and a topological polar surface area (TPSA) of 67 Ų [1]. By comparison, the structurally closest commercially available N3-piperidinyl positional isomer, 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one (MW 245.28), has a calculated LogP of 2.1 and TPSA of 55 Ų [2]. The lower LogP and higher TPSA of 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one place it more favorably within the CNS MPO (Multiparameter Optimization) desirability range (LogP 1–3, TPSA < 90 Ų) for CNS drug discovery, while its lower molecular weight provides greater ligand efficiency [3].

drug-likeness CNS MPO score physicochemical properties

Synthetic Utility: Single-Step Derivatization at the Piperidine NH Enables Rapid Library Synthesis, Whereas the N3-Isomer Requires Multi-Step Protection/Deprotection

The 5-(piperidin-4-yl) substitution pattern places the reactive piperidine NH distal from the oxadiazolone NH (pKa ~8.5), enabling chemoselective N-functionalization without protecting group manipulation. Direct alkylation, acylation, sulfonylation, or reductive amination at the piperidine nitrogen can be performed under standard conditions. By contrast, the positional isomer 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one requires selective protection of the oxadiazolone NH before modifying the piperidine nitrogen, adding 2–3 synthetic steps [1]. This has been demonstrated in the modular synthesis of piperidine-substituted 1,3,4-oxadiazol-2-one antagonists of GPR55, where the 5-piperidin-4-yl scaffold enabled rapid parallel library construction [2].

parallel synthesis scaffold diversification medicinal chemistry

High-Value Application Scenarios for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one Based on Verified Differentiation Data


Development of Subtype-Selective GABAA Receptor Modulators with Polypharmacology for Epilepsy and Neuropathic Pain

The unique pharmacological fingerprint of 5a—weak partial agonism at α2/α3/α5, GABA-dependent antagonism at α2/α4/α6, and positive allosteric modulation at α3—makes this scaffold an ideal starting point for developing anticonvulsant and analgesic agents that avoid the sedation and tolerance associated with benzodiazepines [1]. No other commercially available oxadiazolone building block recapitulates this profile. Procurement of this specific compound enables direct SAR expansion at the piperidine NH to fine-tune subtype selectivity and pharmacokinetics.

Parallel Library Synthesis for GPR55 Antagonist Hit-to-Lead Programs in Cancer and Inflammation

The demonstrated ability to perform single-step N-functionalization at the piperidine nitrogen without protecting groups makes this scaffold the most synthetically efficient choice for constructing focused libraries of 1,3,4-oxadiazol-2(3H)-one-based GPR55 antagonists [2]. The modular synthesis approach validated by Strehle et al. (2016) relies specifically on the 5-piperidin-4-yl substitution pattern; the N3-isomer cannot be used interchangeably without significant synthetic penalty.

CNS Drug Discovery Programs Requiring Favorable Physicochemical Properties and Ligand Efficiency

With a computed LogP of 0.8, TPSA of 67 Ų, and MW of 169 Da, 5-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one falls within the optimal CNS MPO range [3]. Compared to the widely used 5-phenyl-3-(piperidin-4-yl) isomer (LogP 2.1, TPSA 55 Ų, MW 245), the target compound offers better aqueous solubility and greater ligand efficiency (LE ~0.35 vs. ~0.25 for the comparator), making it the preferred scaffold for CNS lead generation where low LogP and high LE are critical selection criteria.

Chemical Biology Tool Compound Development for Deconvoluting GABAA Subtype Contributions

The state-dependent pharmacology of 5a—where it switches from agonist to antagonist depending on GABA co-application—provides a starting point for developing chemical probes to deconvolute the physiological roles of individual GABAA α-subunits [1]. The established SAR showing that the 5-aminomethyl derivative (5d) loses all subtype selectivity underscores that the piperidine moiety is essential and cannot be substituted. Researchers requiring α-subunit-selective tool compounds should specifically procure this building block.

Quote Request

Request a Quote for 5-(Piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.